N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide
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Overview
Description
N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide is a complex organic compound with the molecular formula C28H24N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzoic acid with 4-methoxyaniline to form 4-methoxy-N-(4-methoxyphenyl)benzamide . This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and sulfonated compounds.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s methoxy groups and benzamide functionalities play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)benzamide: Shares similar structural features but lacks the additional phenoxy group.
4-Hydroxy-N-(4-methoxyphenyl)benzamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
Methacetin: Another related compound with a methoxy group and amide functionality.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further exploration .
Properties
Molecular Formula |
C28H24N2O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C28H24N2O5/c1-33-21-15-11-19(12-16-21)29-27(31)23-7-3-5-9-25(23)35-26-10-6-4-8-24(26)28(32)30-20-13-17-22(34-2)18-14-20/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
FQEVVLMQTGZYTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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